N-cyclohexyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide - 680213-82-5

N-cyclohexyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide

Catalog Number: EVT-3179898
CAS Number: 680213-82-5
Molecular Formula: C19H16F13NO
Molecular Weight: 521.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    cis-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]-benzamide (U-54494A)

    • Compound Description: U-54494A is a racemic mixture of two enantiomers. U-54494A is a benzamide derivative chemically related to kappa opioid receptor agonists. [] U-54494A is a potent anticonvulsant and a Na channel blocker. [] The anticonvulsant activity of U-54494A is suggested to be related to kappa opioid and excitatory amino acid receptor effects, and modulations of Na+ membrane currents. []

    (+-)-cis-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]-benzamide monohydrochloride

    • Compound Description: This compound, also referred to as U-54494A, is an anticonvulsant drug candidate. [] It was found to depress the fast sodium inward current in a concentration- and frequency-dependent manner in whole-cell voltage-clamp experiments on cultured neonatal rat cardiomyocytes. []

    3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700)

    • Compound Description: U-47700 is a synthetic opioid that was first synthesized in the 1970s. [] It was found to have potent analgesic properties and morphine-like behavioral features in mice. [] The compound displays selectivity for the μ-opioid receptor over the κ-opioid receptor. [] U-47700 is a Schedule I drug in the United States. []

    3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide (AH-7921)

    • Compound Description: AH-7921 is a synthetic opioid similar in structure to U-47700. [] It acts as an agonist at the μ and κ opioid receptors. [] Like morphine, AH-7921 exhibits analgesic effects and can induce respiratory depression, hypothermia, and addictive behavior. [] It was synthesized as a potential medicine, but its development was abandoned due to its addictive properties. []

    N-(tert-butyl-2 hydroxy-6 cyclohexyl)-benzamide

    • Compound Description: The compound crystallizes in the rhombohedral system, space group R3. [] The cyclohexyl ring of the molecule adopts a chair conformation. []

    N1-[2-(phenylseleninyl)cyclohexyl]benzamide

    • Compound Description: This compound exists as four stereoisomers due to the chiral centers on the cyclohexyl ring and the selenium atom. [, ] It crystallizes with two independent molecules in the asymmetric unit. [, ]

    4-(difluoromethoxy)-N-((1R,2S)-2-(((3aR,4R,9bR)-4-(methoxymethyl)-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinolin-1-yl)carbonyl)cyclohexyl)benzamide (TAK-480)

    • Compound Description: TAK-480 is a novel tachykinin NK(2)-receptor antagonist. [] It exhibits potent binding affinity for human NK(2) receptors with a marked species difference and a 10,000-fold selectivity versus NK(1) and NK(3) receptors. [] TAK-480 improved visceral hypersensitivity and accelerated defecation without causing constipation in experimental animals. []

    N-[(1E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-(phenylmethyl)-1-piperazinamine (SANT-1)

    • Compound Description: SANT-1 is a Smoothened receptor antagonist. [] In a functional cell-based β-lactamase reporter gene assay, SANT-1 fully inhibited 3-chloro-4,7-difluoro-N-[trans-4-(methylamino)cyclohexyl]-N-{[3-(4-pyridinyl)phenyl]methyl}-1-benzothiophene-2-carboxamide (SAG-1.5)-induced Hh pathway activation. []

    N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-tris(ethyloxy)-benzamide (SANT-2)

    • Compound Description: SANT-2 is a Smoothened receptor antagonist that shares a similar mechanism of action with SANT-1. [] In a functional cell-based β-lactamase reporter gene assay, SANT-2 fully inhibited 3-chloro-4,7-difluoro-N-[trans-4-(methylamino)cyclohexyl]-N-{[3-(4-pyridinyl)phenyl]methyl}-1-benzothiophene-2-carboxamide (SAG-1.5)-induced Hh pathway activation. []
    • Compound Description: SAG-1.3 is a Smoothened receptor agonist. [] It fully displaced [3H]cyclopamine, a Smoothened receptor antagonist, in binding assays. []
  • 3-chloro-4,7-difluoro-N-[trans-4-(methylamino)cyclohexyl]-N-{[3-(4-pyridinyl)phenyl]methyl}-1-benzothiophene-2-carboxamide (SAG-1.5)

    • Compound Description: SAG-1.5 is a Smoothened receptor agonist that shares a similar structure and mechanism of action with SAG-1.3. [] It can be fully inhibited by the Smoothened receptor antagonists SANT-1 and SANT-2 in Hh pathway activation assays. []

    4-(Cyanomethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)benzamide (Impurity 9)

    • Compound Description: Impurity 9 is an identified impurity of the anti-diabetic drug Repaglinide. []

    (E)-3,5-difluoro-N-(6-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-1-((1s,4s)-4-(isopropylcarbamoyl)cyclohexyl)-1H-benzo[d]imidazol-2(3H)-ylidene)benzamide (Compound 2)

    • Compound Description: Compound 2 is an analog of Compound 1, designed to minimize hydrolysis and improve pharmacokinetic properties in mice. [] Compared to Compound 1, Compound 2 demonstrated decreased clearance in mice, indicating improved in vitro stability in plasma. []

    (E)-3-chloro-5-fluoro-N-(6-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-1-((1s,4s)-4-(isopropylcarbamoyl)cyclohexyl)-1H-benzo[d]imidazol-2(3H)-ylidene)benzamide (Compound 3)

    • Compound Description: Compound 3 is another analog of Compound 1, synthesized to reduce hydrolysis and enhance pharmacokinetic properties. [] Like Compound 2, Compound 3 showed decreased clearance in mice, indicating improved metabolic stability in plasma compared to Compound 1. []

    (E)-N-(6-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-1-((1s,4s)-4-(isopropylcarbamoyl)cyclohexyl)-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide (Compound 4)

    • Compound Description: Compound 4, also an analog of Compound 1, was designed to mitigate hydrolysis and improve pharmacokinetic parameters. [] Compound 4 showed reduced clearance in mice, indicating better plasma stability than Compound 1. []

    2-Chloro-N-[1-(3-(nitrooxymethyl)phenyl)cyclohexyl)methyl]benzamide (Compound 56)

    • Compound Description: Compound 56 is a potent P2X7 antagonist, identified through structural modifications of (adamantan-1-yl)methylbenzamides. [] It exhibited the best potency among the synthesized analogues, with an IC50 value of 0.39 μM against the activation of the P2X7 cation channel in two-electrode voltage clamp experiments using Xenopus laevis oocytes expressing the human P2X7 receptor. []

    N-(1-(((cyanomethyl)amino)carbonyl)cyclohexyl)-4-(2-(4-methyl-piperazin-1-yl)-1,3-thiazol-4-yl)benzamide (L-006235)

    • Compound Description: L-006235 is a basic, lipophilic cathepsin K inhibitor. [] Long-term administration of L-006235 to rats at a supratherapeutic dose resulted in increased tissue protein levels of cathepsin B and L. [] It exhibited off-target in vivo inhibition of cathepsins B, L, and S in mice. []

    N-(cyanomethyl)-N2-{(1S)-2,2,2-trifluoro-1-[4'-methylsulfonyl)biphenyl-4-yl]ethyl}-l-leucinamide (L-873724)

    • Compound Description: L-873724 is a potent nonbasic cathepsin K inhibitor with a similar off-target profile to basic cathepsin K inhibitors. [] Unlike basic inhibitors, L-873724 did not increase tissue protein levels of cathepsins B and L in rats. [] L-873724 demonstrated in vivo cathepsin selectivity and did not inhibit cathepsins B, L, and S in mice. []

    N-[trans-4-[4-(cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl 5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxy-benzamide

    • Compound Description: This compound is a dihydropteridinone derivative with known analgesic properties. [, ] It exists in various salt forms, including the trihydrochloride salt and its hydrated forms. [, ]

Properties

CAS Number

680213-82-5

Product Name

N-cyclohexyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide

IUPAC Name

N-cyclohexyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide

Molecular Formula

C19H16F13NO

Molecular Weight

521.3 g/mol

InChI

InChI=1S/C19H16F13NO/c20-14(21,15(22,23)16(24,25)17(26,27)18(28,29)19(30,31)32)12-9-5-4-8-11(12)13(34)33-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,33,34)

InChI Key

ODFKDGWTYPOECC-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.